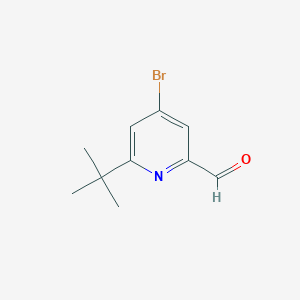![molecular formula C32H48O5 B14077114 butyl 1-[4-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate](/img/structure/B14077114.png)
butyl 1-[4-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of ZK-15922 involves several steps, starting from the appropriate cyclopropane carboxylic acid derivative. The synthetic route typically includes the following steps:
Formation of the cyclopropane ring: This is achieved through a cyclopropanation reaction.
Introduction of the butyl ester group: This involves esterification of the cyclopropane carboxylic acid.
Formation of the hydroxypent-2-enyl group: This step involves a series of reactions including hydroxylation and alkene formation.
Attachment of the indene derivative: This is achieved through a series of coupling reactions.
Analyse Chemischer Reaktionen
ZK-15922 undergoes several types of chemical reactions:
Oxidation: ZK-15922 can be oxidized to form various oxidized derivatives.
Reduction: Reduction of ZK-15922 can lead to the formation of reduced analogs.
Substitution: ZK-15922 can undergo substitution reactions, particularly at the hydroxyl and ester groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of ZK-15922 .
Wissenschaftliche Forschungsanwendungen
ZK-15922 has several scientific research applications:
Chemistry: It is used as a tool compound to study the vitamin D receptor and its interactions with other molecules.
Biology: ZK-15922 is used to investigate the role of the vitamin D receptor in various biological processes, including cell differentiation and immune response.
Medicine: Research on ZK-15922 has implications for the development of new therapies for diseases related to vitamin D receptor dysfunction, such as certain cancers and autoimmune diseases.
Industry: ZK-15922 can be used in the development of new materials and chemical processes that involve the vitamin D receptor .
Wirkmechanismus
ZK-15922 exerts its effects by binding to the vitamin D receptor and stabilizing it in an antagonistic conformation. This prevents the receptor from interacting with coactivator proteins, thereby inhibiting the activation of target genes. The molecular targets and pathways involved include the vitamin D receptor and its associated signaling pathways .
Vergleich Mit ähnlichen Verbindungen
ZK-15922 is similar to other vitamin D receptor antagonists, such as 1α,25-dihydroxyvitamin D3 and its analogs. ZK-15922 is unique in its ability to stabilize an additional third functional conformation of the vitamin D receptor, which has been described for some agonistic 20-epi analogs. This unique property makes ZK-15922 a valuable tool for studying the vitamin D receptor and its interactions .
Similar compounds include:
1α,25-dihydroxyvitamin D3: A natural hormone that acts as an agonist of the vitamin D receptor.
20-epi analogs of 1α,25-dihydroxyvitamin D3: These compounds also stabilize the vitamin D receptor in unique conformations.
Other synthetic vitamin D receptor antagonists: These compounds share similar mechanisms of action but may differ in their chemical structures and specific interactions with the receptor .
Eigenschaften
Molekularformel |
C32H48O5 |
|---|---|
Molekulargewicht |
512.7 g/mol |
IUPAC-Name |
butyl 1-[4-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C32H48O5/c1-5-6-18-37-30(36)32(16-17-32)29(35)14-9-21(2)26-12-13-27-23(8-7-15-31(26,27)4)10-11-24-19-25(33)20-28(34)22(24)3/h9-11,14,21,25-29,33-35H,3,5-8,12-13,15-20H2,1-2,4H3/t21?,25-,26-,27+,28+,29?,31-/m1/s1 |
InChI-Schlüssel |
SPARTCPUGRJFRS-LIPGEKONSA-N |
Isomerische SMILES |
CCCCOC(=O)C1(CC1)C(C=CC(C)[C@H]2CC[C@@H]3[C@@]2(CCCC3=CC=C4C[C@H](C[C@@H](C4=C)O)O)C)O |
Kanonische SMILES |
CCCCOC(=O)C1(CC1)C(C=CC(C)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Pyridin-3-yl)ethenyl]quinazoline](/img/structure/B14077036.png)

![N-[(2-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14077049.png)

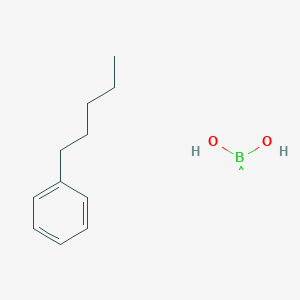
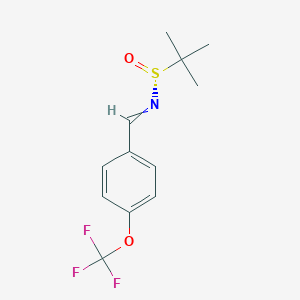
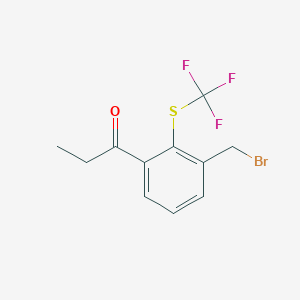
![Methyl 4-[(4-bromophenyl)methyl]benzoate](/img/structure/B14077073.png)

![3'-(Dibenzo[b,d]thiophen-4-yl)-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B14077084.png)

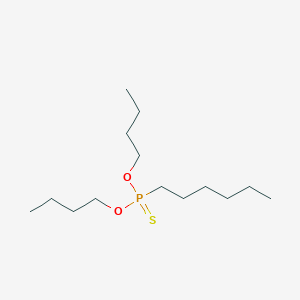
![sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14077099.png)
